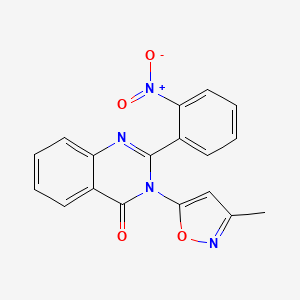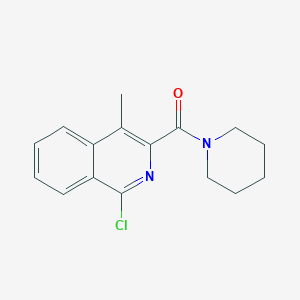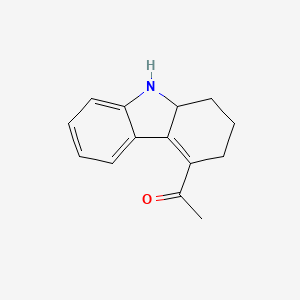
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one is a compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: A carbazole derivative with similar structural features and applications.
2,3,4,9-Tetrahydro-1H-carbazol-4-one:
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Known for its role as an impurity in pharmaceutical formulations.
Uniqueness
1-(2,3,9,9A-Tetrahydro-1H-carbazol-4-YL)ethan-1-one stands out due to its specific functional groups and potential for diverse chemical modifications. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
89650-56-6 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
1-(2,3,9,9a-tetrahydro-1H-carbazol-4-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-9(16)10-6-4-8-13-14(10)11-5-2-3-7-12(11)15-13/h2-3,5,7,13,15H,4,6,8H2,1H3 |
Clave InChI |
SEQMKFOWWYIDEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(CCC1)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
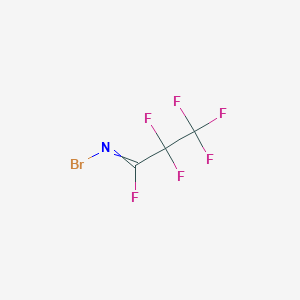
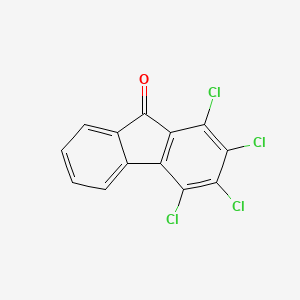

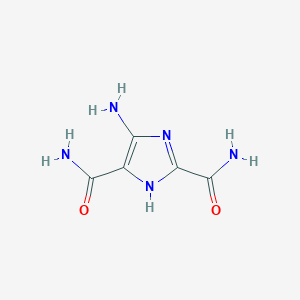
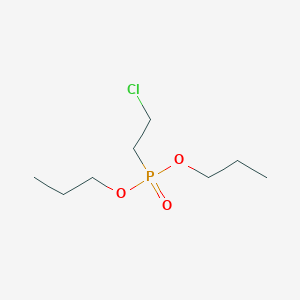
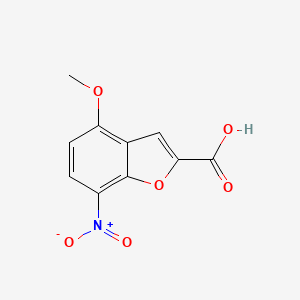
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

